ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro substituent and an ethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can be synthesized through a multi-step process involving the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Similar structure but with a carboxamide group instead of an ethyl ester group.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.
Uniqueness
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHATKSXJJTJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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